Fmoc-Dap(Fmoc)-OH Fmoc-Dap(Fmoc)-OH
Brand Name: Vulcanchem
CAS No.: 201473-90-7
VCID: VC21541616
InChI: InChI=1S/C33H28N2O6/c36-31(37)30(35-33(39)41-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29)17-34-32(38)40-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28/h1-16,28-30H,17-19H2,(H,34,38)(H,35,39)(H,36,37)/t30-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Molecular Formula: C33H28N2O6
Molecular Weight: 548.6 g/mol

Fmoc-Dap(Fmoc)-OH

CAS No.: 201473-90-7

VCID: VC21541616

Molecular Formula: C33H28N2O6

Molecular Weight: 548.6 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Dap(Fmoc)-OH - 201473-90-7

Description

Fmoc-Dap(Fmoc)-OH, also known as N-alpha-N-beta-Bis-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid, is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid. It features two 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups, which are widely used in peptide synthesis due to their stability under basic conditions and ease of removal under mild acidic conditions .

Synthesis and Preparation

The synthesis of Fmoc-Dap(Fmoc)-OH typically involves a multi-step process where both amino groups of 2,3-diaminopropionic acid are protected with Fmoc groups. This is achieved by reacting the amino acid with Fmoc-chloride in the presence of a base such as sodium carbonate. The compound is then purified using techniques like recrystallization or chromatography to ensure high purity .

Applications in Peptide Synthesis

Fmoc-Dap(Fmoc)-OH is extensively used in solid-phase peptide synthesis (SPPS) due to its ability to facilitate the construction of complex peptides with diverse functionalities while minimizing side reactions. The dual Fmoc protection strategy allows for precise control over the synthesis process, enabling the creation of peptides with specific sequences and properties.

Biological and Chemical Reactions

Fmoc-Dap(Fmoc)-OH undergoes various chemical reactions, including deprotection and coupling reactions. The Fmoc groups are typically removed using a base such as piperidine, while coupling reactions are facilitated by reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) .

Peptide Probes and Biomaterials

Peptides synthesized using Fmoc-Dap(Fmoc)-OH can serve as probes to investigate protein-protein interactions and cellular signaling pathways. Their structural modifications enhance their binding affinities and biological activities, making them valuable in studying biomolecular interactions.

Therapeutic Potential

Research indicates that derivatives of diaminopropionic acids, including those containing Fmoc-Dap(Fmoc)-OH, may exhibit antimicrobial properties against various pathogens, suggesting potential for development into therapeutic agents for treating infections.

Cancer Research

Modified peptides with this compound have shown promise in targeting tumor-related integrins, enhancing their efficacy against cancer cells. Studies have demonstrated improved binding affinity and cytotoxicity against cancer cell lines when using these modified peptides.

Data Table: Comparison of Fmoc-Dap Derivatives

Compound NameStructure/Functional GroupsUnique FeaturesApplications
Fmoc-Dap(Fmoc)-OHTwo Fmoc groupsEnhanced stability and versatility in peptide synthesisSolid-phase peptide synthesis, peptide probes
Fmoc-Dap(Adpoc)-OHFmoc and Adpoc groupsDual protection strategy for complex peptide synthesisAntimicrobial agents, anticancer applications
Fmoc-Dap(Mtt)-OHFmoc and Mtt groupsUsed in peptide synthesis and biomaterials developmentDrug development, biomaterials for tissue engineering
Fmoc-Dap(Boc)-OHFmoc and Boc groupsAcid-labile Boc group allows for selective deprotectionSAR studies as a protected Lys analog
CAS No. 201473-90-7
Product Name Fmoc-Dap(Fmoc)-OH
Molecular Formula C33H28N2O6
Molecular Weight 548.6 g/mol
IUPAC Name (2S)-2,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C33H28N2O6/c36-31(37)30(35-33(39)41-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29)17-34-32(38)40-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28/h1-16,28-30H,17-19H2,(H,34,38)(H,35,39)(H,36,37)/t30-/m0/s1
Standard InChIKey CEEGOSWFFHSPHM-PMERELPUSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Synonyms Fmoc-Dap(Fmoc)-OH;201473-90-7;(S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoicacid;Fmoc-3-(Fmoc-amino)-L-alanine;Nalpha,Nbeta-di-Fmoc-L-2,3-diaminopropionicacid;C33H28N2O6;AmbotzFAA1717;AC1MBST0;74391_ALDRICH;SCHEMBL119688;74391_FLUKA;CTK8B7667;MolPort-003-938-839;ZINC2560712;ANW-58109;AKOS016003017;AK-87791;RT-022496;V4166;B-7724;N-a,N-b-di-Fmoc-L-2,3-diaminopropionicacid;(2S)-2,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid;(2S)-2,3-bis({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})propanoicacid
PubChem Compound 2756104
Last Modified Aug 15 2023

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